molecular formula C17H18FNO3 B269362 N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide

N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide

Cat. No. B269362
M. Wt: 303.33 g/mol
InChI Key: BJDJIQGFCRNYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide, also known as BAY 73-6691, is a chemical compound that belongs to the class of selective soluble guanylate cyclase (sGC) stimulators. It has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and chronic kidney disease.

Scientific Research Applications

N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and chronic kidney disease. In preclinical studies, it has been shown to improve cardiac function, reduce pulmonary vascular resistance, and increase renal blood flow. In clinical trials, it has been shown to improve exercise capacity and quality of life in patients with pulmonary hypertension.

Mechanism of Action

N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide works by stimulating the soluble guanylate cyclase (sGC) enzyme, which is responsible for the synthesis of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac function. By increasing the levels of cGMP, this compound promotes vasodilation, reduces vascular resistance, and improves cardiac function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including:
- Vasodilation: this compound promotes vasodilation by increasing the levels of cGMP, which relaxes the smooth muscle cells in the blood vessels.
- Antiplatelet activity: this compound inhibits platelet aggregation by increasing the levels of cGMP, which inhibits the activation of platelets.
- Cardioprotective effects: this compound has been shown to improve cardiac function and reduce cardiac hypertrophy in animal models of heart failure.
- Renoprotective effects: this compound has been shown to increase renal blood flow and reduce renal fibrosis in animal models of chronic kidney disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide in lab experiments include its selectivity for sGC, its ability to stimulate cGMP production, and its potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its low solubility in water, its moderate toxicity, and its limited availability.

Future Directions

There are several future directions for the research on N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide, including:
- Further studies on its therapeutic potential in various diseases, including heart failure, pulmonary hypertension, and chronic kidney disease.
- Development of more potent and selective sGC stimulators based on the structure of this compound.
- Investigation of the potential synergistic effects of this compound with other drugs, such as phosphodiesterase inhibitors.
- Studies on the pharmacokinetics and pharmacodynamics of this compound in humans.
- Investigation of the potential side effects and toxicity of this compound in humans.
- Development of new methods for the synthesis and purification of this compound.

Synthesis Methods

The synthesis of N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide involves the reaction of 4-fluorobenzoic acid with 2-(2-ethoxyethoxy)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to obtain the final product. The overall yield of the synthesis is around 60%.

properties

Molecular Formula

C17H18FNO3

Molecular Weight

303.33 g/mol

IUPAC Name

N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide

InChI

InChI=1S/C17H18FNO3/c1-2-21-11-12-22-16-6-4-3-5-15(16)19-17(20)13-7-9-14(18)10-8-13/h3-10H,2,11-12H2,1H3,(H,19,20)

InChI Key

BJDJIQGFCRNYJK-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCOCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.